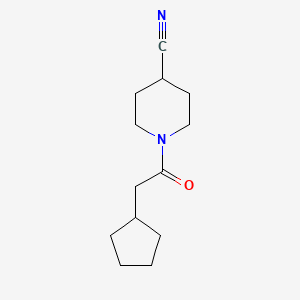
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme aminotransferase that has shown promising results in preclinical studies for the treatment of a variety of neurological disorders. CPP-115 has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can help to reduce the symptoms of disorders such as epilepsy, anxiety, and addiction.
Mécanisme D'action
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 works by inhibiting the enzyme aminotransferase, which is involved in the production of GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, which can help to reduce the symptoms of neurological disorders such as epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-115 are related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, this compound-115 can help to reduce the activity of neurons that are overactive, which can lead to the symptoms of neurological disorders such as epilepsy, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 in lab experiments is that it has been shown to be effective in animal models of neurological disorders. This suggests that it may have potential as a treatment for these disorders in humans. However, one limitation of using this compound-115 is that it is a small molecule inhibitor, which can make it difficult to target specific areas of the brain.
Orientations Futures
There are several future directions for research on 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115. One area of research is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is to develop more targeted inhibitors of aminotransferase that can be used to treat specific areas of the brain. Finally, researchers may also investigate the potential of this compound-115 as a treatment for certain types of cancer, as it has been shown to inhibit the growth of cancer cells.
Méthodes De Synthèse
The synthesis of 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include cyclopentanone, piperidine, and acetic anhydride. These compounds are reacted together to form the intermediate 1-(2-cyclopentylacetyl)piperidine, which is then reacted with cyanogen bromide to form this compound-115.
Applications De Recherche Scientifique
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 has been the subject of numerous preclinical studies for the treatment of neurological disorders such as epilepsy, anxiety, and addiction. In animal models, this compound-115 has been shown to increase the levels of GABA in the brain, which can help to reduce the symptoms of these disorders. This compound-115 has also been shown to have potential as a treatment for certain types of cancer, as it can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-(2-cyclopentylacetyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFENFRBFIPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Cinnamoyloxy)imino]cyclododecane](/img/structure/B2900590.png)

![1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900595.png)

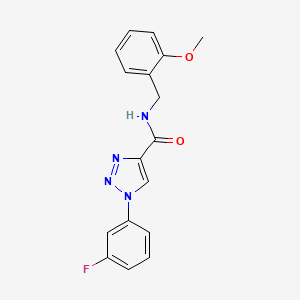
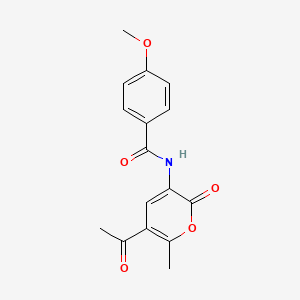
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2900601.png)
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900602.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900603.png)
![1-[2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2900605.png)
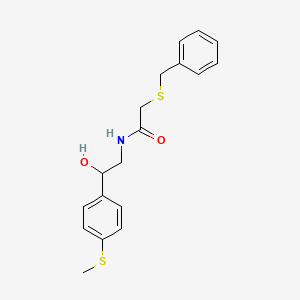
![[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2900607.png)
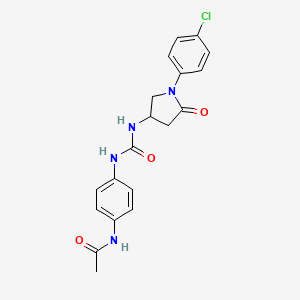
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)